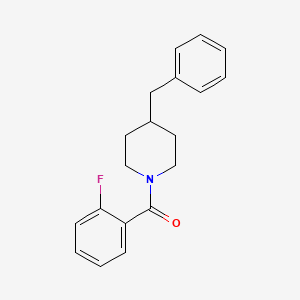

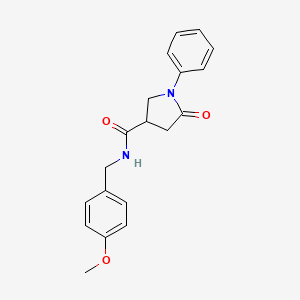

![molecular formula C16H9FN2OS B5539148 2-(2-fluorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5539148.png)

2-(2-fluorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 2-(2-fluorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one involves several steps, including acylation, cyclization, and fluorination. For example, reactions involving 2-aminothiazole and derivatives of 2-aminobenzothiazole with polyfluorobenzoyl chlorides produce acylation products that, upon heating, form various fluoro-containing derivatives of thiazolo and benzimidazoquinazolinones (Nosova et al., 2005).

Molecular Structure Analysis

Molecular structure elucidation often involves spectroscopic methods and X-ray crystallography. The crystal structure analyses of related compounds indicate the presence of intramolecular hydrogen bonding and specific molecular packing stabilized by π–π stacking interactions, which are crucial for understanding the molecule's reactivity and interaction with biological targets. For instance, structural studies on similar fluorobenzyl and benzimidazole derivatives have highlighted the importance of these interactions for molecular stability and reactivity (Özbey et al., 2004).

Chemical Reactions and Properties

The chemical reactivity of 2-(2-fluorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives is influenced by the presence of the fluorobenzylidene and thiazolobenzimidazole moieties. These groups can participate in various chemical reactions, including nucleophilic substitution due to the electron-withdrawing effect of the fluorine atom, and cycloaddition reactions involving the thiazole and benzimidazole rings. The synthesis and reactivity of these compounds underline their potential in creating pharmacologically active agents (Prakash et al., 2007).

Aplicaciones Científicas De Investigación

Synthesis and Anticancer Activity

2-(2-fluorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one and related compounds are actively studied for their potential anticancer properties. For instance, a novel series of 2-substituted benzimidazole derivatives, including thiazolobenzimidazole variants, were synthesized and tested against various human cancer cell lines like hepatocellular carcinoma (HEPG2), breast adenocarcinoma (MCF7), and colon carcinoma (HCT 116). These compounds demonstrated significant antitumor activity, indicating their potential as therapeutic agents against cancer (Refaat, 2010).

Antioxidant and Antibacterial Properties

The antioxidant and antibacterial activities of benzimidazole derivatives have been explored, showcasing the chemical's versatility. Specific compounds within this category have shown significant lipid peroxidation inhibition, suggesting their role as potential antioxidants. Moreover, these derivatives have displayed antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria, highlighting their utility in combating microbial infections (Mavrova et al., 2015).

Applications in Molecular Identification and Sensing

Fluorescent Sensors

Benzimidazole and benzothiazole conjugated Schiff base compounds have been utilized as fluorescent sensors, demonstrating significant potential in detecting metal ions like Al3+ and Zn2+. These compounds exhibit solvatochromic behavior, large Stokes shift, and high sensitivity and selectivity in their emission and absorption spectral changes upon coordination with specific ions. This property is essential for molecular identification and sensing applications (Suman et al., 2019).

Propiedades

IUPAC Name |

(2Z)-2-[(2-fluorophenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9FN2OS/c17-11-6-2-1-5-10(11)9-14-15(20)19-13-8-4-3-7-12(13)18-16(19)21-14/h1-9H/b14-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBFXKXFADLCTFZ-ZROIWOOFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Fluorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

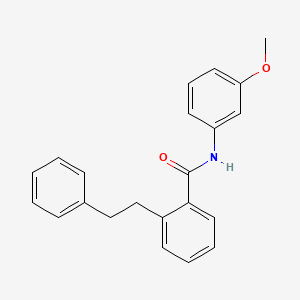

![N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-naphthamide](/img/structure/B5539069.png)

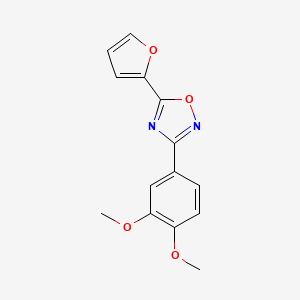

![N-[bis(dimethylamino)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B5539092.png)

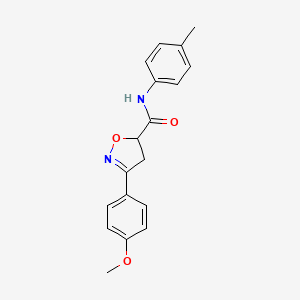

![3-[(4-chlorophenyl)thio]-N-[3-(methylthio)phenyl]propanamide](/img/structure/B5539121.png)

![3-(ethylthio)-5-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5539129.png)

![2-({[3-mercapto-5-(2-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoic acid](/img/structure/B5539140.png)

![2-[5-(2-chlorophenyl)-1H-pyrazol-3-yl]-5-methylphenol](/img/structure/B5539156.png)

![5-{[(2,6-dimethylphenoxy)acetyl]amino}isophthalic acid](/img/structure/B5539172.png)

![3-{[4-(4-ethoxybenzyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5539178.png)